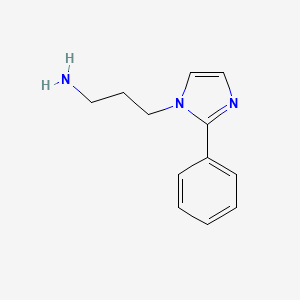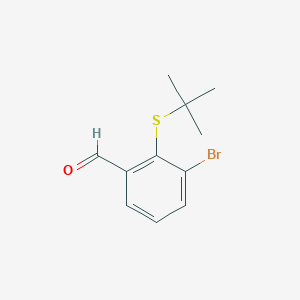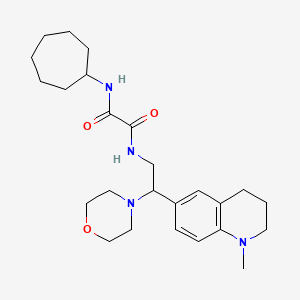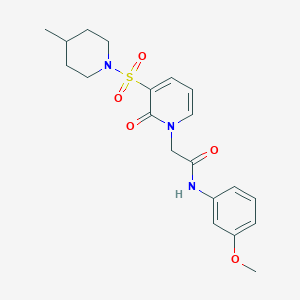
3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine
Overview
Description
“3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The structures of these compounds were characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Imidazole derivatives, including 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine, exhibit antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. These compounds may disrupt bacterial cell membranes or inhibit essential enzymes, making them promising candidates for combating bacterial infections .
- Imidazole-containing compounds have attracted attention in cancer research. Their ability to modulate specific cellular pathways, such as apoptosis and cell cycle regulation, makes them interesting for anticancer drug development. 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine could be investigated further for its cytotoxic effects on cancer cells .
- Imidazoles possess anti-inflammatory properties by interfering with inflammatory mediators and cytokines. Researchers have studied their potential in managing inflammatory diseases, and 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine might contribute to this field .
- Some imidazole derivatives exhibit antiviral effects. These compounds may interfere with viral replication or entry mechanisms. Investigating 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s antiviral potential could be valuable for combating viral infections .
- Imidazoles have been explored for their neuroprotective effects. They may modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival. Researchers could explore 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s impact on neurodegenerative conditions .
- Imidazole derivatives might influence metabolic pathways, including glucose metabolism and lipid regulation. Investigating 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s effects on metabolic disorders (e.g., diabetes, obesity) could be insightful .
- Imidazoles may impact cardiovascular health by modulating blood pressure, platelet aggregation, or vascular tone. Researchers could explore 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s cardiovascular effects .
- Imidazole-containing compounds can serve as building blocks for drug delivery systems. Their chemical versatility allows for functionalization and targeted drug release. Researchers might investigate 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine in designing novel drug carriers .
Antibacterial Activity
Anticancer Potential
Anti-Inflammatory Effects
Antiviral Activity
Neuroprotective Properties
Metabolic Disorders
Cardiovascular Applications
Drug Delivery Systems
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 3-(2-phenyl-1h-imidazol-1-yl)propan-1-amine, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Safety and Hazards
properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMVXCQYGCPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)


![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)


![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)
![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)